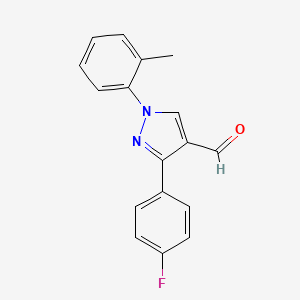

3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde

Description

3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a 4-fluorophenyl group at position 3 and an o-tolyl (ortho-methylphenyl) group at position 1 of the pyrazole ring. The carbaldehyde moiety at position 4 enhances its reactivity, making it a versatile intermediate for synthesizing pharmaceuticals and bioactive molecules. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . This article compares the structural, synthetic, and functional attributes of this compound with analogous pyrazole-carbaldehyde derivatives.

Properties

IUPAC Name |

3-(4-fluorophenyl)-1-(2-methylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O/c1-12-4-2-3-5-16(12)20-10-14(11-21)17(19-20)13-6-8-15(18)9-7-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLPCLJREAKJBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=C(C=C3)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701165272 | |

| Record name | 3-(4-Fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876063-47-7 | |

| Record name | 3-(4-Fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876063-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazone Synthesis

The precursor hydrazone is synthesized by condensing 4-fluoroacetophenone with o-tolylhydrazine. The reaction proceeds in ethanol under reflux (78–82°C) for 6–8 hours, yielding the hydrazone intermediate (Fig. 1):

Optimization Note: Microwave-assisted synthesis reduces reaction time to 15–20 minutes at 80°C, achieving 92% yield compared to 85% under conventional heating.

Cyclization and Formylation

The hydrazone intermediate is treated with the Vilsmeier-Haack reagent (POCl₃/DMF) at 90–100°C for 4–6 hours. The reagent facilitates simultaneous cyclization of the pyrazole ring and formylation at position 4 (Scheme 1):

Key Parameters:

-

DMF:POCl₃ Ratio: 1:1.2 molar ratio ensures optimal electrophilic formylation.

Trichlorotriazine-Mediated Cyclization

An alternative route employs 2,4,6-trichloro-1,3,5-triazine (TCT) as a cyclizing agent. This method avoids harsh acidic conditions and is suitable for acid-sensitive substrates.

Reaction Mechanism

The hydrazone intermediate (from 4-fluoroacetophenone and o-tolylhydrazine) reacts with TCT in DMF at room temperature. TCT activates the carbonyl group, promoting cyclization and subsequent formylation (Scheme 2):

Advantages:

-

Mild Conditions: Room temperature reaction avoids thermal degradation.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics, particularly for hydrazone formation and cyclization. This method improves efficiency and scalability.

Protocol

-

Hydrazone Formation: 4-Fluoroacetophenone and o-tolylhydrazine are irradiated at 80°C for 15 minutes in ethanol.

-

Cyclization-Formylation: The hydrazone is treated with POCl₃/DMF under microwave irradiation (100°C, 30 minutes).

Results:

Comparative Analysis of Synthetic Methods

| Method | Conditions | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃/DMF, 90–100°C | 6 h | 68–75 | 95 |

| Trichlorotriazine | TCT/DMF, RT | 2–3 h | 70–78 | 96 |

| Microwave-Assisted | POCl₃/DMF, 100°C (microwave) | 0.5 h | 88–90 | 98 |

Key Findings:

-

Microwave-assisted synthesis offers the highest efficiency and yield.

-

Trichlorotriazine is preferable for acid-sensitive substrates.

Challenges and Optimization Strategies

Steric Effects of o-Tolyl Group

The ortho-methyl group on the phenyl ring introduces steric hindrance, slowing cyclization. Solutions include:

Purification Techniques

The carbaldehyde product is prone to oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) ensures stability.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and iron(III) chloride (FeCl₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various substituents onto the aromatic ring.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through the Vilsmeier-Haack reaction, which involves the reaction of 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazine with phosphoryl chloride in dimethylformamide (DMF). The resulting products can be characterized using various spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon nuclear magnetic resonance (13C NMR), and mass spectrometry (MS) .

Antibacterial Activity

A significant application of 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde is its antibacterial properties. Studies have demonstrated that derivatives synthesized from this compound exhibit varying degrees of antibacterial activity against common bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The zone of inhibition was measured using the well diffusion method, with results indicating that certain derivatives showed promising antibacterial effects comparable to standard antibiotics like ampicillin .

Table 1: Antibacterial Activity Results

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3a | Staphylococcus aureus | 15 |

| 3b | Bacillus subtilis | 12 |

| 3c | Escherichia coli | 10 |

| 3d | Pseudomonas aeruginosa | 14 |

Potential Therapeutic Uses

Beyond its antibacterial properties, the compound's structure suggests potential applications in other therapeutic areas. Pyrazole derivatives have been explored for their anti-inflammatory, analgesic, and anticancer activities. The presence of the fluorine atom in the para position of the phenyl ring may enhance the lipophilicity and biological activity of the compound, making it a candidate for further pharmacological studies.

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Crystallographic Analysis

The planarity of pyrazole derivatives, influenced by substituents, is critical for their crystallinity and intermolecular interactions. Key structural comparisons include:

Key Observations :

Target Compound Insights :

- The 4-fluorophenyl group may enhance metabolic stability and bioavailability compared to non-fluorinated analogs.

- The o-tolyl group could reduce enzymatic degradation due to steric effects, though specific activity data are lacking.

Physicochemical Properties

- Lipophilicity: Fluorine and methyl groups increase logP values, improving membrane permeability. For example, 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (MW 296.30) has higher lipophilicity than non-fluorinated analogs .

- Solubility : Carbaldehyde derivatives with polar substituents (e.g., -OH, -OCH3) exhibit better aqueous solubility .

Biological Activity

The compound 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde , a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, where appropriate hydrazines are reacted with aldehydes or ketones. This method has been utilized to produce various substituted pyrazole derivatives, which are characterized using techniques such as NMR and mass spectrometry .

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. The following table summarizes the antibacterial activity of synthesized pyrazole derivatives against various bacterial strains:

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 3a | Staphylococcus aureus | 18 | |

| 3b | Escherichia coli | 15 | |

| 3c | Bacillus subtilis | 20 | |

| 3d | Pseudomonas aeruginosa | 12 |

The results indicate that compounds derived from this pyrazole framework exhibit varying degrees of antibacterial activity, with specific derivatives showing notable inhibition zones comparable to standard antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated significant anticancer activity. A study reported the following IC50 values for selected derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 7b | A549 (Lung) | 0.25 | Induction of apoptosis | |

| 10 | MCF-7 (Breast) | 0.39 | Inhibition of cell proliferation | |

| 13 | HeLa (Cervical) | 0.46 | Cell cycle arrest |

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation, making it a promising candidate for further development in cancer therapy.

Case Studies

Several case studies have explored the biological effects of pyrazole derivatives:

- Study on Antimicrobial Efficacy : A comparative study assessed the efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The most active derivative exhibited a minimum inhibitory concentration (MIC) of 0.22 µg/mL, indicating potent antibacterial properties .

- Antitumor Activity Assessment : In vitro assays demonstrated that certain pyrazole derivatives significantly inhibited tumor cell growth in various cancer cell lines, with some compounds showing IC50 values below 1 µM, highlighting their potential as anticancer agents .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , a method widely used for formylating aromatic systems. For pyrazole derivatives, this involves reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 4-position . Alternative routes include Claisen-Schmidt condensation , where pyrazole intermediates are coupled with aryl aldehydes under acidic or basic conditions .

Example Synthesis Protocol (Adapted from Literature):

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Vilsmeier reagent (POCl₃/DMF), 80°C, 6h | 65–75% | |

| 2 | Knoevenagel condensation with 4-fluorophenylacetonitrile, EtOH, reflux | 55–60% |

Q. Which spectroscopic and crystallographic techniques are employed for structural characterization?

- NMR/IR : Confirm functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹ in IR; aldehyde proton at ~9.8 ppm in ¹H NMR).

- X-ray crystallography : Resolves molecular geometry and packing. For pyrazole derivatives, SHELXL is used for refinement, and ORTEP-3 generates thermal ellipsoid diagrams . Example bond lengths: C=O (~1.22 Å), C-F (~1.35 Å) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation reactions .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance aldehyde group stability .

- Temperature control : Lower reaction temperatures (50–60°C) reduce side products like oxidized byproducts .

Example Optimization Table:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| POCl₃/DMF ratio | 1:1.2 | Maximizes formylation |

| Reaction time | 4–6h | Balances completion vs. degradation |

| Post-reaction quenching | Ice-water | Prevents over-chlorination |

Q. How are contradictions in crystallographic data resolved during structure validation?

- Disorder modeling : Use SHELXL’s PART instruction to refine disordered substituents (e.g., fluorophenyl groups) .

- Validation tools : Check for outliers in bond lengths/angles using PLATON or CCDC Mercury . For example, a C-F bond deviating >0.05 Å from the mean may indicate misassignment .

- Twinned data : Apply twin refinement in SHELXL for non-merohedral twinning, common in pyrazole crystals .

Q. What methodologies establish structure-activity relationships (SAR) for biological activity?

- Substituent variation : Compare bioactivity of analogs with different aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) .

- Crystallographic data : Correlate hydrogen-bonding motifs (e.g., aldehyde O···H-N interactions) with antibacterial potency .

- Docking studies : Use PyMOL or AutoDock to model interactions with target enzymes (e.g., HIV protease) .

SAR Example Table:

| Substituent | Biological Activity (IC₅₀) | Key Interaction |

|---|---|---|

| 4-Fluorophenyl | 12 µM (Antiviral) | C-F···Active site hydrophobic pocket |

| 4-Methoxyphenyl | 28 µM (Antiviral) | OCH₃ hydrogen bonding with Ser residue |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.